6-Azaindole

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

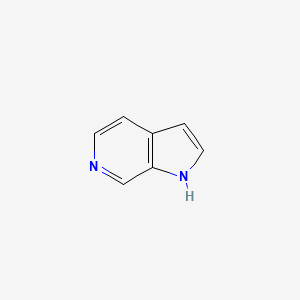

IUPAC Name |

1H-pyrrolo[2,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-3-8-5-7-6(1)2-4-9-7/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKDJOPOOHHZAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20181562 | |

| Record name | 1H-Pyrrolo(2,3-c)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

271-29-4 | |

| Record name | 1H-Pyrrolo[2,3-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=271-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrolo(2,3-c)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000271294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrolo(2,3-c)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrrolo[2,3-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Azaindole (CAS 271-29-4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Azaindole, with the chemical name 1H-pyrrolo[2,3-c]pyridine, is a heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry and materials science. As a bioisostere of indole, the substitution of a carbon atom with nitrogen in the benzene ring imparts unique physicochemical and pharmacological properties. This modification can lead to improved solubility, altered metabolic stability, and novel intellectual property opportunities, making the this compound scaffold a privileged structure in drug discovery.[1][2] Its derivatives have shown promise as potent inhibitors of various kinases, positioning them as valuable candidates for the development of therapeutics for cancer and inflammatory diseases.[3]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a baseline for its handling, formulation, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 271-29-4 | [4] |

| Molecular Formula | C₇H₆N₂ | [4] |

| Molecular Weight | 118.14 g/mol | [5] |

| Appearance | Off-white to light brown or purple to pale brown crystalline powder | [3][5] |

| Melting Point | 134 - 140 °C | [3] |

| Boiling Point | 295.8 ± 13.0 °C (Predicted) | [5][6] |

| Solubility | Hardly soluble in water; Soluble in methanol and chloroform | [5] |

| pKa | 5.61 / 7.95 | [7][8] |

Note on pKa: Different calculated values have been reported, reflecting the influence of the fused pyrrole and pyridine rings. A value of 7.95 is suggested based on comparisons to aminopyridines[8], while another calculation reports 5.61[7]. Experimental determination is recommended for applications sensitive to basicity.

Synthesis of this compound

Several synthetic strategies have been developed to construct the this compound core. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Below are detailed protocols for key synthetic routes.

Synthesis from 3-Amino-4-picoline (One-Step)

This method provides a direct, one-step route to 2-substituted 6-azaindoles via the dilithiation of commercially available 3-amino-4-picoline, followed by condensation with a carboxylic ester.

Experimental Protocol:

-

Dianion Formation: Dissolve 3-amino-4-picoline (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in an oven-dried flask under a nitrogen atmosphere. Cool the solution to -78 °C. Add a solution of sec-butyllithium (s-BuLi) (3.0 equivalents) in cyclohexane dropwise over 10 minutes. Allow the solution to warm to room temperature and stir for 3 hours.[7]

-

Condensation: Cool the resulting dianion solution back to -78 °C. Add the desired carboxylic ester (0.4 equivalents) and stir the mixture at -78 °C for 1 hour.[7]

-

Work-up and Purification: Quench the reaction by adding methanol over 5 minutes. Allow the solution to warm to room temperature and stir for 1 hour. The resulting product can then be isolated and purified using standard techniques such as flash chromatography.[7]

Synthesis from 7-Chloro-1H-pyrrolo[2,3-c]pyridine

This method involves the catalytic hydrogenation of a chlorinated precursor to yield the parent this compound.

Experimental Protocol:

-

Reaction Setup: Prepare a suspension of 7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 equivalent) and 10% Palladium on carbon (Pd/C) in ethanol.[5]

-

Hydrogenation: Subject the suspension to a hydrogen atmosphere (balloon pressure) and stir the reaction at room temperature until completion (monitored by TLC or LC-MS).[5]

-

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of diatomaceous earth (Celite), washing the filter cake with ethyl acetate. Combine the filtrates and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography (eluent: dichloromethane/methanol/ammonia, 9:1:0.1, v/v) to afford 1H-pyrrolo[2,3-c]pyridine.[5]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1H-PYRROLO[2,3-C]PYRIDINE | CAS 271-29-4 [matrix-fine-chemicals.com]

- 3. Synthesis of 4- and 6-azaindoles via the Fischer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | 271-29-4 [chemicalbook.com]

- 6. This compound | 271-29-4 | A-9495 | Biosynth [biosynth.com]

- 7. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

An In-depth Technical Guide to the Physicochemical Properties of 6-Azaindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Azaindole, a bicyclic heteroaromatic compound, is a significant scaffold in medicinal chemistry, frequently incorporated into molecules targeting a range of biological pathways. Its structural similarity to indole, coupled with the electronic modifications introduced by the nitrogen atom in the six-membered ring, imparts unique physicochemical properties that are critical for its role in drug design and development. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its role as a kinase inhibitor, specifically targeting the VEGFR-2 signaling pathway.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are essential for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂ | [1][2] |

| Molecular Weight | 118.14 g/mol | [1] |

| Appearance | Purple to pale brown crystalline powder | [1] |

| Melting Point | 134 - 140 °C | [1] |

| Boiling Point | 295.8 ± 13.0 °C (Predicted) | |

| pKa | 8.0 | [3] |

| logP (XlogP) | 1.0 (Predicted) | [4] |

| Solubility | Hardly soluble in water; Soluble in methanol and chloroform | [5] |

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is paramount in drug discovery. The following sections detail the standard experimental methodologies for key parameters of this compound.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar) is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (initially rapid, then slowed to 1-2 °C/min near the expected melting point).

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

Experimental Workflow for Melting Point Determination

Melting Point Determination Workflow

pKa Determination

The pKa, or acid dissociation constant, is a measure of the acidity or basicity of a compound. For this compound, the pKa of its protonated form is a key determinant of its charge state at physiological pH.

Methodology: UV-Vis Spectrophotometry

-

Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol). A series of buffer solutions with a range of known pH values (e.g., pH 2 to 12) are also prepared.

-

Spectral Measurement: A small aliquot of the this compound stock solution is added to each buffer solution to a constant final concentration. The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis: The absorbance at a wavelength where the protonated and neutral forms of this compound have different absorbances is plotted against the pH of the buffer solutions.

-

pKa Calculation: The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.

logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes.

Methodology: Shake-Flask Method

-

Phase Preparation: n-Octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). An equal volume of the other phase is added.

-

Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of this compound between the two phases to reach equilibrium. The mixture is then centrifuged to ensure complete phase separation.

-

Concentration Measurement: The concentration of this compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

logP Calculation: The logP is calculated as the logarithm of the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.

Solubility Determination

Aqueous solubility is a critical property for drug candidates, as it affects their absorption and bioavailability.

Methodology: Thermodynamic (Shake-Flask) Method

-

Equilibration: An excess amount of solid this compound is added to a known volume of an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) in a sealed vial.

-

Incubation: The vial is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Separation: The undissolved solid is removed by filtration or centrifugation.

-

Quantification: The concentration of this compound in the clear supernatant is determined by a validated analytical method, such as HPLC-UV.

Spectral Properties

Spectroscopic data provides invaluable information about the chemical structure and electronic properties of this compound.

UV-Vis Spectroscopy

This compound exhibits characteristic UV absorption maxima that are sensitive to the polarity of the solvent and the pH of the solution. In its protonated form, the absorbance maximum is observed around 320 nm.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching, aromatic C-H stretching, and C=C and C=N stretching vibrations within the heterocyclic ring system. A typical FT-IR spectrum of a related indole compound shows a stretching vibration band at 3406 cm⁻¹ attributed to the N-H peak.[6] Aromatic C=C stretching vibrations typically appear in the region of 1500-1600 cm⁻¹.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of this compound. The chemical shifts and coupling constants of the protons and carbons are influenced by the electron-withdrawing effect of the nitrogen atom in the pyridine ring. A complete assignment of the ¹H and ¹³C NMR spectra requires a combination of 1D and 2D NMR experiments, including COSY, HSQC, and HMBC.

Role in Drug Development: Kinase Inhibition

The this compound scaffold is a "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors.[7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The nitrogen atom in the pyridine ring of this compound can act as a hydrogen bond acceptor, mimicking the interactions of the adenine core of ATP with the hinge region of the kinase active site.

Targeting the VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF.[8] Inhibition of the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy to block tumor angiogenesis. Numerous this compound derivatives have been developed as potent VEGFR-2 inhibitors.

The binding of a this compound-based inhibitor to the ATP-binding pocket of VEGFR-2 prevents the phosphorylation of the receptor and the subsequent activation of downstream signaling cascades. This leads to the inhibition of endothelial cell proliferation, migration, and survival, ultimately suppressing the formation of new blood vessels that tumors need to grow and metastasize.

Inhibition of the VEGFR-2 Signaling Pathway by a this compound Derivative

VEGFR-2 Signaling Inhibition

Conclusion

This compound possesses a unique combination of physicochemical properties that make it an attractive scaffold for the design of bioactive molecules. Its moderate lipophilicity, coupled with the hydrogen bonding capabilities of the pyridine nitrogen, allows for favorable interactions with biological targets, particularly kinases. A thorough understanding and precise measurement of its physicochemical properties are essential for the successful development of this compound-based therapeutics. The continued exploration of this versatile heterocyclic system holds significant promise for the discovery of novel drugs targeting a wide range of diseases.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Exploring this compound and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - this compound (C7H6N2) [pubchemlite.lcsb.uni.lu]

- 5. This compound, 97+% | Fisher Scientific [fishersci.ca]

- 6. researchgate.net [researchgate.net]

- 7. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

6-Azaindole molecular weight and formula

An In-depth Guide for Researchers and Drug Development Professionals

6-Azaindole, also known as 1H-Pyrrolo[2,3-c]pyridine, is a heterocyclic aromatic compound that serves as a crucial structural motif in medicinal chemistry and materials science.[1] Its unique chemical properties make it a valuable building block in the synthesis of a wide array of bioactive molecules, including kinase inhibitors.[1] This technical guide provides an overview of the fundamental molecular properties of this compound, along with relevant experimental protocols and logical workflows for its application in research and development.

Molecular Formula and Weight

The foundational quantitative data for this compound is summarized in the table below. This information is critical for stoichiometric calculations in chemical synthesis and for the characterization of novel compounds derived from this scaffold. The molecular formula of this compound is C7H6N2, and its molecular weight is approximately 118.14 g/mol .[1][2][3]

| Parameter | Value | Reference |

| Molecular Formula | C7H6N2 | [1][2][3][4] |

| Molecular Weight | 118.14 g/mol | [1][2] |

| CAS Number | 271-29-4 | [1][2][4] |

| Melting Point | 134 - 140 °C | [1][5] |

| Boiling Point | 295.8 °C | [2] |

| Appearance | Purple to pale brown crystalline powder | [1] |

Experimental Protocols

The following sections detail generalized experimental protocols relevant to the handling and application of this compound in a laboratory setting. These are intended as a guide and may require optimization based on specific experimental contexts.

General Solubility Assessment

A fundamental step in utilizing this compound for in vitro or in vivo studies is to determine its solubility in various solvents.

Objective: To prepare a stock solution of this compound for use in biological assays or chemical reactions.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

Phosphate-buffered saline (PBS)

-

Vortex mixer

-

Water bath sonicator

Procedure:

-

Accurately weigh a precise amount of this compound powder.

-

To prepare a high-concentration stock solution (e.g., 10 mM), add the appropriate volume of DMSO to the powder.

-

Vortex the mixture thoroughly for 2-5 minutes to facilitate dissolution.

-

If necessary, use a water bath sonicator for 10-15 minutes to ensure complete dissolution.

-

For aqueous working solutions, perform serial dilutions of the DMSO stock solution in the desired buffer (e.g., PBS or cell culture medium). It is crucial to ensure the final concentration of DMSO is non-toxic to the cells or organisms in the experiment (typically <0.5%).

-

Observe the solution for any precipitation. If precipitation occurs, the solution has exceeded its solubility limit in that solvent.

Workflow for Assessing the Impact of a this compound Derivative on a Kinase Signaling Pathway

The following diagram illustrates a typical workflow for evaluating the inhibitory activity of a novel compound derived from this compound on a specific cellular signaling pathway.

Caption: Workflow for Kinase Inhibitor Drug Discovery.

This workflow outlines the logical progression from the synthesis and characterization of a this compound derivative to its biological evaluation and subsequent optimization. The initial steps involve confirming the chemical identity and purity of the synthesized compound. This is followed by in vitro and cell-based assays to determine its inhibitory potency (IC50) against the target kinase and its effects on cellular processes. The collective data from these experiments then informs the lead optimization process.

References

Spectroscopic Profile of 6-Azaindole: A Technical Guide to its NMR Data

Introduction

6-Azaindole, systematically known as 1H-Pyrrolo[2,3-c]pyridine, is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. As a bioisostere of indole, its unique structural and electronic properties, conferred by the nitrogen atom in the six-membered ring, make it a valuable scaffold for the design of novel therapeutic agents. A thorough understanding of its spectroscopic characteristics, particularly its Nuclear Magnetic Resonance (NMR) data, is fundamental for its synthesis, characterization, and the structural elucidation of its derivatives. This technical guide provides a concise overview of the available NMR data for this compound, details on the experimental protocols for such analyses, and a structural diagram for reference.

Spectroscopic Data: 7-Azaindole (as a reference)

The following tables summarize the ¹H and ¹³C NMR spectral data for 7-Azaindole, a closely related isomer of this compound. This data is provided to give researchers a foundational understanding of the expected chemical shifts and coupling constants for this class of compounds. The data was obtained in deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Spectroscopic Data of 7-Azaindole in DMSO-d₆

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H1 | 11.64 | br s | - |

| H5 | 8.12 | dd | 4.7, 1.5 |

| H4 | 7.74 | dd | 7.8, 1.5 |

| H3 | 7.43 | t | 2.9 |

| H6 | 6.99 | dd | 7.8, 4.7 |

| H2 | 6.42 | dd | 3.1, 1.9 |

¹³C NMR Spectroscopic Data of 7-Azaindole in DMSO-d₆

| Carbon Assignment | Chemical Shift (δ) ppm |

| C7a | 149.0 |

| C5 | 143.1 |

| C4 | 127.9 |

| C2 | 127.4 |

| C3a | 121.2 |

| C6 | 115.3 |

| C3 | 100.3 |

Experimental Protocols

The acquisition of high-quality NMR data is crucial for accurate structural elucidation. Below is a detailed methodology representative of the general procedures used for obtaining NMR spectra of azaindole compounds.

Sample Preparation

-

Compound Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum. This can be achieved through techniques such as recrystallization or column chromatography.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common solvents for NMR analysis of azaindoles include chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons (e.g., N-H).

-

Concentration: Prepare a solution of the this compound sample in the chosen deuterated solvent at a concentration typically ranging from 5 to 25 mg/mL.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing ¹H and ¹³C NMR spectra to 0.00 ppm.

-

NMR Tube: Transfer the prepared solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher, for better signal dispersion and resolution.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment is generally sufficient.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

-

Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation, followed by phase and baseline correction to obtain the final NMR spectrum.

Visualization of this compound Structure

To aid in the assignment of NMR signals, a clear understanding of the molecule's structure and atom numbering is essential. The following diagram, generated using Graphviz, illustrates the chemical structure of this compound with conventional atom numbering.

Caption: Structure and atom numbering of this compound.

The Core of Innovation: A Technical Guide to 1H-Pyrrolo[2,3-c]pyridine

IUPAC Name: 1H-pyrrolo[2,3-c]pyridine

Common Synonyms: 6-Azaindole, 1,6-Diazaindene, Harmyrine

Introduction

1H-pyrrolo[2,3-c]pyridine, commonly known in medicinal chemistry as this compound, is a bicyclic aromatic heterocycle that has garnered significant attention from researchers, scientists, and drug development professionals. Its structure, which features a fusion of a pyrrole and a pyridine ring, serves as a versatile scaffold in the design of novel therapeutic agents. The strategic placement of the nitrogen atom in the pyridine ring imparts unique physicochemical properties, making it an attractive bioisostere for the indole nucleus found in numerous biologically active molecules. This guide provides an in-depth technical overview of the 1H-pyrrolo[2,3-c]pyridine core, including its synthesis, biological activities, and its role in targeting key signaling pathways in disease.

The utility of the this compound scaffold is highlighted by its incorporation into a range of compounds targeting various biological pathways.[1] Its unique structure is instrumental in the development of kinase inhibitors and other therapeutic agents, showcasing its importance in drug discovery and development.[1]

Quantitative Data on Biological Activity

The 1H-pyrrolo[2,3-c]pyridine scaffold has been successfully utilized to develop potent inhibitors of various enzymes, demonstrating significant therapeutic potential. The following tables summarize key quantitative data for representative derivatives.

Table 1: Antiproliferative Activity of 1H-pyrrolo[2,3-c]pyridine Derivatives as LSD1 Inhibitors

Lysine-specific demethylase 1 (LSD1) is a key epigenetic regulator implicated in various cancers. Derivatives of 1H-pyrrolo[2,3-c]pyridine have been developed as highly potent and reversible LSD1 inhibitors.[2][3][4][5]

| Compound ID | LSD1 Enzymatic IC50 (nM) | MV4-11 Cell Growth IC50 (nM) (Acute Myeloid Leukemia) | H1417 Cell Growth IC50 (nM) (Small-Cell Lung Cancer) | MOLM-13 Cell Growth IC50 (nM) (Acute Myeloid Leukemia) |

| 46 (LSD1-UM-109) | 3.1 | 0.6 | 1.1 | 31 |

| GSK-354 (Reference) | 130 | 20 | 193 | 201 |

| 49 | Not Reported | 0.7 | 2.3 | 182 |

Data sourced from studies on the discovery of pyrrolo[2,3-c]pyridines as potent and reversible LSD1 inhibitors.[2][4]

Experimental Protocols

Detailed methodologies for the synthesis of the 1H-pyrrolo[2,3-c]pyridine core and its derivatives are crucial for researchers in the field. Below are representative experimental protocols.

Protocol 1: General Synthesis of the 1H-Pyrrolo[2,3-c]pyridine (this compound) Core

A common method for the synthesis of the unsubstituted this compound core involves the dehalogenation of a chloro-substituted precursor.[6]

Procedure:

-

A suspension of 7-chloro-1H-pyrrolo[2,3-c]pyridine (650 mg, 4.2 mmol) and 10% Palladium on activated carbon (50 mg) in ethanol (25 mL) is prepared in a round-bottom flask.

-

The flask is evacuated and backfilled with hydrogen gas (balloon pressure).

-

The reaction mixture is stirred vigorously at room temperature.

-

Upon completion of the reaction, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS), the mixture is filtered through a pad of diatomaceous earth.

-

The filter cake is washed with ethyl acetate (10 mL).

-

The combined filtrates are concentrated under reduced pressure.

-

The resulting residue is purified by flash column chromatography (eluent: dichloromethane/methanol/ammonia, 9:1:0.1, v/v) to yield 1H-pyrrolo[2,3-c]pyridine as a white solid (380 mg, 75% yield).[6]

Protocol 2: Synthesis of Substituted 6-Azaindoles via Fischer Indole Synthesis

The Fischer indole synthesis can be adapted for the preparation of certain substituted 6-azaindoles, particularly those with electron-donating groups on the starting pyridylhydrazines.

General Workflow:

Signaling Pathways and Mechanisms of Action

Derivatives of 1H-pyrrolo[2,3-c]pyridine have been shown to modulate key signaling pathways implicated in cancer and other diseases. A prominent example is the inhibition of Lysine-specific demethylase 1 (LSD1).

LSD1 Inhibition Signaling Pathway

LSD1 is a histone demethylase that plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[2][4] Dysregulation of LSD1 activity is associated with the progression of various cancers.[2][3] 1H-pyrrolo[2,3-c]pyridine derivatives have been designed as potent and reversible inhibitors of LSD1, leading to the re-expression of tumor suppressor genes and subsequent inhibition of cancer cell growth.

Conclusion

The 1H-pyrrolo[2,3-c]pyridine (this compound) scaffold is a privileged structure in medicinal chemistry, offering a unique combination of physicochemical properties that are advantageous for drug design. Its role as a bioisosteric replacement for indole has led to the development of potent and selective modulators of various biological targets. The successful design of 1H-pyrrolo[2,3-c]pyridine-based inhibitors of LSD1 underscores the therapeutic potential of this heterocyclic core. Continued exploration of this scaffold is likely to yield novel drug candidates for a range of diseases, from cancer to neurological disorders. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of drug discovery and development through the innovative application of the 1H-pyrrolo[2,3-c]pyridine core.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. theraindx.com [theraindx.com]

- 5. Discovery of Pyrrolo[2,3- c]pyridines as Potent and Reversible LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Photophysical Properties of 6-Azaindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Azaindole, a heterocyclic aromatic compound, has garnered significant attention in the fields of medicinal chemistry and biophysics due to its unique photophysical properties and its role as a privileged scaffold in drug discovery. As a bioisostere of tryptophan, its incorporation into peptides and proteins allows for sensitive probing of local environments. This technical guide provides a comprehensive overview of the core photophysical characteristics of this compound, details the experimental protocols for their measurement, and illustrates its application in a relevant drug discovery workflow.

Core Photophysical Properties of this compound

The photophysical behavior of this compound is intricately linked to its electronic structure and is highly sensitive to environmental factors such as solvent polarity and pH. This sensitivity makes it a valuable fluorescent probe for investigating molecular interactions and microenvironments.

Absorption and Emission Spectra

This compound exhibits absorption and emission spectra that are influenced by the surrounding medium. In aqueous solutions at pH values between 6.5 and 10, the fluorescence maximum of this compound is centered at approximately 380 nm.[1] As the pH increases above 10, a noticeable shift to the low-energy side of the spectrum occurs, and by pH 14, the fluorescence spectrum displays a single maximum at around 440 nm.[1] The absorbance of this compound is also pH-dependent, with a maximum at 320 nm attributed to the protonated form where both ring nitrogens are protonated.[1] The pKa for this protonation equilibrium is approximately 8.[1]

A key characteristic of this compound is that its neutral form is non-fluorescent in nonpolar solvents.[1] This property is particularly useful for designing "turn-on" fluorescent probes that only exhibit fluorescence in specific environments. In cyclohexane, this compound can form a cyclic, triply hydrogen-bonded trimer that undergoes excited-state triple proton transfer (ESTPT), resulting in a tautomer emission maximized at 435 nm, a significant shift from the normal emission at 325 nm.[1]

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φ) and lifetime (τ) of this compound are critical parameters that quantify its efficiency as a fluorophore. These properties are highly dependent on the solvent and pH. The quantum yield, which represents the ratio of emitted photons to absorbed photons, is a direct measure of the fluorescence efficiency. The fluorescence lifetime, the average time the molecule spends in the excited state, provides insights into the dynamic processes that occur after excitation.

Data Presentation: Photophysical Properties of this compound

The following tables summarize the key photophysical data for this compound in various environments.

| Solvent/Condition | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) | Reference |

| Aqueous Solution (pH 6.5-10) | ~320 | ~380 | - | - | [1] |

| Aqueous Solution (pH 14) | - | ~440 | - | - | [1] |

| Cyclohexane (monomer) | - | ~325 | - | - | [1] |

| Cyclohexane (trimer) | - | ~435 | - | - | [1] |

| Nonpolar Solvents (neutral form) | - | Non-fluorescent | 0 | - | [1] |

Note: A comprehensive table with more extensive data across a wider range of solvents is needed for a complete picture. The provided data is based on available literature.

Experimental Protocols

Accurate characterization of the photophysical properties of this compound requires precise experimental methodologies. The following sections detail the standard protocols for measuring absorption, emission, quantum yield, and fluorescence lifetime.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient of this compound.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in the desired solvent of spectroscopic grade. Create a series of dilutions to obtain concentrations that result in absorbance values between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum using a cuvette containing the pure solvent.

-

Measure the absorbance spectra of the this compound solutions from approximately 200 nm to 500 nm.

-

Identify the λ_max.

-

-

Data Analysis:

-

Plot absorbance at λ_max versus concentration.

-

The molar extinction coefficient (ε) can be calculated from the slope of the resulting line according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

-

Steady-State Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra of this compound.

Methodology:

-

Sample Preparation: Prepare dilute solutions of this compound in the desired solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

-

Measurement:

-

Emission Spectrum: Set the excitation wavelength to the λ_max determined from the absorption spectrum and scan the emission monochromator over a range that encompasses the expected fluorescence (e.g., 300 nm to 600 nm).

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator over a range that encompasses the absorption bands.

-

-

Data Analysis: The resulting spectra will show the wavelengths of maximum emission and excitation. The corrected emission spectrum is used for quantum yield determination.

Fluorescence Quantum Yield Determination (Relative Method)

Objective: To determine the fluorescence quantum yield of this compound relative to a known standard.

Methodology:

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Sample Preparation: Prepare a series of solutions of both the this compound sample and the standard in the same solvent (or correct for refractive index differences if different solvents are used). The absorbance of these solutions at the excitation wavelength should be kept below 0.1 and be nearly identical for the sample and standard.

-

Measurement:

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Record the corrected fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

-

-

Data Analysis: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. The subscripts "sample" and "std" refer to the this compound sample and the standard, respectively.

Time-Resolved Fluorescence Spectroscopy

Objective: To measure the fluorescence lifetime of this compound.

Methodology:

-

Instrumentation: Use a time-correlated single-photon counting (TCSPC) system. This consists of a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a sample holder, a fast photodetector, and timing electronics.

-

Measurement:

-

Excite the sample with the pulsed light source at the appropriate wavelength.

-

Collect the fluorescence emission at the wavelength of maximum intensity.

-

The TCSPC electronics measure the time delay between the excitation pulse and the detection of the first emitted photon. This process is repeated many times to build up a histogram of photon arrival times.

-

-

Data Analysis: The resulting decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s). The quality of the fit is assessed by statistical parameters such as chi-squared (χ²).

Application in Drug Discovery: A Fluorescence Polarization Assay Workflow

The unique photophysical properties of this compound and its derivatives make them valuable tools in drug discovery, particularly in the development of high-throughput screening (HTS) assays for enzyme inhibitors, such as protein kinases. A fluorescence polarization (FP) assay is a homogeneous technique that can be used to monitor binding events in solution.

Below is a conceptual workflow for an FP-based kinase inhibition assay using a this compound-based tracer.

References

6-Azaindole: An In-Depth Technical Guide to its Fluorescence Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Azaindole, a structural isomer of indole where a nitrogen atom replaces the carbon at position 6, is a crucial scaffold in medicinal chemistry and drug discovery. Its unique photophysical properties, particularly its fluorescence characteristics, make it a valuable tool as a fluorescent probe and a bioisostere for tryptophan in protein studies. The fluorescence quantum yield (Φf), a measure of the efficiency of photon emission through fluorescence, is a critical parameter that is highly sensitive to the molecular environment. This technical guide provides a comprehensive overview of the fluorescence quantum yield of this compound, detailing its behavior in various solvents and pH conditions, the experimental protocols for its measurement, and a visualization of a key synthetic pathway.

Data Presentation: Fluorescence Quantum Yield of this compound

The fluorescence quantum yield of this compound is profoundly influenced by solvent polarity and pH. The neutral form of this compound is reportedly non-fluorescent in nonpolar solvents such as methylcyclohexane.[1] In aqueous and polar protic solvents, its fluorescence is dictated by the protonation state of the molecule. The ground-state pKa of this compound is approximately 8.[1][2]

| Solvent/Condition | pH | Excitation Wavelength (λex) | Emission Wavelength (λem) | Fluorescence Quantum Yield (Φf) | Reference |

| Aqueous Solution | 5 | 302 nm | 380 nm | 0.55 | [2] |

| Aqueous Solution | 7.4 | 302 nm | 380 nm | 0.40 | [2] |

| Aqueous Solution | 10 | 302 nm | 380 nm | 0.18 | [2] |

| Aqueous Solution | 14 | 302 nm | 440 nm | 0.15 | [2] |

| Methanol | - | 302 nm | 380 nm & 440 nm | 0.28 (net) | [2] |

Note: The fluorescence at 380 nm corresponds to the protonated form of this compound, while the emission at 440 nm at high pH is attributed to the excited state of the N6−H tautomer.[1][2] In methanol, the quantum yield is a combined value for two emitting species.

Experimental Protocols

The determination of fluorescence quantum yield is a critical aspect of characterizing fluorescent molecules. The relative method, which involves comparing the fluorescence of the sample to a well-characterized standard, is commonly employed.

Relative Fluorescence Quantum Yield Measurement of this compound

This protocol is based on the methodology described in the study by Twine et al. (2002).[2]

1. Materials and Instrumentation:

-

This compound: Synthesized and purified.

-

Solvents: Spectroscopic grade water and methanol. pH of aqueous solutions is adjusted using appropriate buffers or acid/base solutions.

-

Quantum Yield Standard: A standard with a known and well-characterized quantum yield in the desired excitation and emission range. For excitation at 302 nm, a standard like quinine sulfate in 0.1 M H₂SO₄ (Φf ≈ 0.54) can be considered, though the original study does not specify the standard used.

-

UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

-

Spectrofluorometer: Equipped with a monochromatic excitation source and an emission detector. The instrument should be corrected for wavelength-dependent variations in lamp intensity and detector response.

2. Sample Preparation:

-

Prepare a stock solution of this compound in the desired solvent.

-

Prepare a series of dilutions of the this compound solution and the standard solution in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

3. Measurement Procedure:

-

Absorbance Measurement: Record the UV-Vis absorption spectra of all diluted solutions of this compound and the standard. Note the absorbance at the chosen excitation wavelength (e.g., 302 nm).

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer to 302 nm.

-

Record the fluorescence emission spectrum for each solution of this compound and the standard. The emission range should cover the entire fluorescence band (e.g., 320-600 nm).

-

Record the fluorescence spectrum of the solvent blank to subtract any background signal.

-

4. Data Analysis:

-

Correct Spectra: Subtract the solvent blank spectrum from each of the sample and standard fluorescence spectra.

-

Integrate Intensity: Calculate the integrated fluorescence intensity (area under the emission curve) for each corrected spectrum.

-

Plot Data: Create a plot of the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the this compound and the standard solutions. The plot should yield a straight line passing through the origin.

-

Calculate Quantum Yield: The fluorescence quantum yield of this compound (Φf_sample) is calculated using the following equation:

Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

Where:

-

Φf_std is the known quantum yield of the standard.

-

Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

n_sample and n_std are the refractive indices of the sample and standard solutions (if the solvents are different).

-

Mandatory Visualization

Bartoli Indole Synthesis for this compound

The Bartoli indole synthesis is a versatile method for the synthesis of substituted indoles, including azaindoles. The following diagram illustrates the key steps in the synthesis of this compound from a substituted nitropyridine.

Caption: Workflow of the Bartoli indole synthesis for the preparation of this compound.

Logical Relationship of this compound Fluorescence

The fluorescence behavior of this compound is governed by its chemical environment, specifically the polarity of the solvent and the pH. This diagram illustrates the relationship between these factors and the resulting fluorescent species.

Caption: Factors influencing the fluorescent species of this compound.

References

6-Azaindole Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6-azaindole in various organic solvents. Due to a scarcity of publicly available quantitative solubility data for this compound, this document summarizes known qualitative information and presents quantitative data for the closely related isomer, 7-azaindole, as a valuable reference. The inclusion of detailed experimental protocols aims to equip researchers with the necessary information to conduct their own solubility assessments.

Introduction to this compound and its Importance

This compound, a heterocyclic aromatic compound, is a significant structural motif in medicinal chemistry. As a bioisostere of indole, its incorporation into drug candidates can modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. The solubility of this compound and its derivatives is a critical parameter in drug discovery and development, influencing formulation, bioavailability, and overall therapeutic efficacy. It has been noted that azaindoles generally exhibit improved aqueous solubility compared to their indole counterparts[1][2][3].

Qualitative Solubility of this compound

General qualitative assessments indicate that this compound possesses solubility in certain polar organic solvents.

| Solvent | Solubility | Reference |

| Methanol | Soluble | [4] |

| Chloroform | Soluble | [4] |

| Water | Hardly Soluble | [4] |

One study on azaindole derivatives reported that a this compound derivative exhibited a solubility of 487 µg/mL in an aqueous buffer solution at pH 6.5 and 25°C[5]. While this is not the parent this compound, it provides an indication of the solubility of related structures in an aqueous environment.

Quantitative Solubility of 7-Azaindole (Isomer Comparison)

In the absence of extensive quantitative data for this compound, the following tables present the mole fraction solubility (x₁) of the isomer 7-azaindole in various pure organic solvents at different temperatures. This data is highly valuable for understanding the general solubility behavior of the azaindole scaffold. The data was obtained using a gravimetric method.

Table 1: Mole Fraction Solubility (x₁) of 7-Azaindole in Pure Solvents (278.15 K to 323.15 K)

| Solvent | 278.15 K | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K | 323.15 K |

| Methanol | 0.0489 | 0.0561 | 0.0645 | 0.0741 | 0.0851 | 0.0978 | 0.1124 | 0.1292 | 0.1485 | 0.1708 |

| Ethanol | 0.0261 | 0.0298 | 0.0341 | 0.0389 | 0.0445 | 0.0509 | 0.0583 | 0.0668 | 0.0766 | 0.0879 |

| n-Propanol | 0.0223 | 0.0255 | 0.0292 | 0.0334 | 0.0382 | 0.0437 | 0.0500 | 0.0572 | 0.0654 | 0.0748 |

| Isopropanol | 0.0235 | 0.0269 | 0.0308 | 0.0353 | 0.0404 | 0.0461 | 0.0528 | 0.0604 | 0.0691 | 0.0790 |

| Acetone | 0.0532 | 0.0616 | 0.0713 | 0.0824 | 0.0952 | 0.1100 | 0.1270 | 0.1466 | 0.1692 | 0.1952 |

| Ethyl Acetate | 0.0238 | 0.0272 | 0.0311 | 0.0355 | 0.0406 | 0.0463 | 0.0528 | 0.0601 | 0.0684 | 0.0779 |

| Acetonitrile | 0.0195 | 0.0221 | 0.0251 | 0.0285 | 0.0324 | 0.0368 | 0.0418 | 0.0475 | 0.0539 | 0.0612 |

| Tetrahydrofuran | 0.0618 | 0.0714 | 0.0824 | 0.0951 | 0.1098 | 0.1268 | 0.1465 | 0.1693 | 0.1956 | 0.2260 |

| n-Hexane | 0.0001 | 0.0001 | 0.0002 | 0.0002 | 0.0003 | 0.0003 | 0.0004 | 0.0005 | 0.0006 | 0.0007 |

Data extracted from a study on 7-azaindole solubility and presented for comparative purposes.

Experimental Protocol: Gravimetric Method for Solubility Determination

The following is a detailed methodology for determining the solubility of a solid compound like this compound in an organic solvent, based on the widely used gravimetric method.

Principle

The gravimetric method involves preparing a saturated solution of the solute in a specific solvent at a constant temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. From these measurements, the solubility can be calculated.

Materials and Apparatus

-

This compound (or other solid solute)

-

Organic solvents of interest (analytical grade)

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic water bath or incubator

-

Glass vials with screw caps

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

-

Drying oven

-

Syringe filters (e.g., 0.45 µm PTFE)

Experimental Workflow

Caption: General workflow for determining solubility via the gravimetric method.

Detailed Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume (e.g., 10 mL) of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic water bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient time (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Sampling:

-

After the equilibration period, stop stirring and allow the undissolved solid to settle for at least 2 hours.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to remove any particulate matter. To avoid temperature-induced precipitation, the syringe can be pre-warmed or pre-cooled to the experimental temperature.

-

Transfer the filtered saturated solution into a pre-weighed (tared) vial.

-

-

Gravimetric Analysis:

-

Weigh the vial containing the known volume of the saturated solution to determine the total mass of the solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound.

-

Periodically remove the vial from the oven, allow it to cool in a desiccator, and weigh it. Repeat this process until a constant mass is achieved, indicating that all the solvent has been removed.

-

-

Calculation of Solubility:

-

Mass of the saturated solution = (Mass of vial + solution) - (Mass of empty vial)

-

Mass of the solute (this compound) = (Mass of vial + dry solute) - (Mass of empty vial)

-

Mass of the solvent = (Mass of the saturated solution) - (Mass of the solute)

-

Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) * 100

-

Mole fraction solubility (x₁) can be calculated using the masses and molar masses of the solute and solvent.

-

Conclusion

While quantitative solubility data for this compound in a wide array of organic solvents remains limited in the public domain, qualitative information and comparative data from its isomer, 7-azaindole, provide valuable insights for researchers. The provided experimental protocol for the gravimetric method offers a reliable approach for determining the solubility of this compound in solvents relevant to specific research and development needs. Such empirical data is indispensable for advancing the use of this important heterocyclic scaffold in medicinal chemistry and drug development.

References

- 1. Exploring this compound and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 271-29-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. img01.pharmablock.com [img01.pharmablock.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide: 6-Azaindole as a Bioisostere of Indole

This technical guide explores the role of this compound as a bioisosteric replacement for indole in medicinal chemistry. It provides a detailed analysis of the underlying principles of bioisosterism, comparative physicochemical and biological data, relevant experimental protocols, and logical workflows for drug design.

The Principle of Bioisosterism

Bioisosterism is a fundamental strategy in drug design that involves the substitution of a functional group or moiety within a biologically active molecule with another group that possesses similar physical and chemical properties.[1][2] The goal is to create a new compound that retains the desired biological activity while improving its pharmacological profile.[3] As defined by Burger, bioisosteres are "groups that possess near-equal molecular shapes and volumes, approximately the same distribution of electrons, and which exhibit similar physical properties."[4][5]

This approach is instrumental during lead optimization to enhance various properties of a drug candidate, including:

-

Potency and Selectivity: Fine-tuning interactions with the biological target.

-

Pharmacokinetics (ADME): Modifying absorption, distribution, metabolism, and excretion.

-

Toxicity: Reducing undesirable side effects.

-

Physicochemical Properties: Improving solubility, lipophilicity, and metabolic stability.[1][6]

Bioisosteres are categorized as classical or non-classical. Classical bioisosteres involve substituting atoms or groups with the same valency, while non-classical bioisosteres may have different numbers of atoms and structures but present a similar steric and electronic profile to the target.[3][5] The replacement of a benzene ring's C-H group with a nitrogen atom to form a pyridine ring is a classic example of a "ring equivalent" bioisosteric swap. The relationship between indole and azaindole falls into this category.

This compound: A Privileged Bioisostere of Indole

Azaindoles, also known as pyrrolopyridines, are recognized as excellent bioisosteres for indole.[7][8] They are formed by replacing one of the C-H groups in the benzene portion of the indole ring with a nitrogen atom.[8] Depending on the position of this nitrogen, four isomers exist: 4-, 5-, 6-, and 7-azaindole.[7][9]

The introduction of a nitrogen atom into the indole scaffold significantly alters its electronic distribution and physicochemical properties, offering medicinal chemists a powerful tool to modulate a molecule's behavior.[6] This substitution can:

-

Introduce a Hydrogen Bond Acceptor: The pyridine nitrogen can form an additional hydrogen bond with the target protein, potentially increasing binding affinity and potency.[7]

-

Modify Physicochemical Properties: Azaindoles generally exhibit increased aqueous solubility and polarity while having a lower lipophilicity (LogP) compared to their indole counterparts.[9][10][11]

-

Tune pKa: The presence of the basic pyridine nitrogen introduces a pKa that can be leveraged to improve properties like solubility and cell permeability.[6]

-

Enhance Metabolic Stability: Blocking a site of metabolism on the indole ring can lead to improved metabolic stability.[7]

-

Create Novel Intellectual Property: The structural modification provides an avenue for generating new chemical entities with distinct patentability.[7]

This compound, specifically, has been successfully utilized as an indole bioisostere in the development of various therapeutic agents, particularly kinase inhibitors and cannabinoid receptor modulators.[10][12]

Quantitative Data: Indole vs. This compound Derivatives

The decision to replace indole with this compound is driven by data. The following tables summarize quantitative comparisons of physicochemical properties and biological activity for matched indole and azaindole pairs from published studies.

Physicochemical Property Comparison

The introduction of a nitrogen atom in the 6-position of the indole ring generally leads to increased aqueous solubility and metabolic stability.

| Compound Scaffold | R-Group | Property | Indole Value | This compound Value | Fold Change | Reference |

| PIM1 Kinase Inhibitor | Complex Aryl | Aqueous Solubility (µg/mL) | 15.2 | >936 | >61x | [7] |

| PIM1 Kinase Inhibitor | Complex Aryl | Metabolic Stability (HLM t½, min) | 26.5 | 38.5 | 1.5x | [7] |

| CB1 Allosteric Modulator | -Cl, Adamantyl | Aqueous Solubility (µM) | 1.05 | 1.83 | 1.7x | [10] |

Table 1: Comparison of Physicochemical Properties of Indole vs. This compound Analogs.

Biological Activity Comparison

The effect of bioisosteric replacement on biological activity is highly dependent on the specific biological target and the binding mode of the compound. In some cases, activity is enhanced, while in others it may be reduced or maintained.

| Target | Assay | Indole Analog (IC₅₀/Kᵢ) | This compound Analog (IC₅₀/Kᵢ) | Potency Change | Reference |

| PIM1 Kinase | Inhibition | IC₅₀ = 1.0 nM | IC₅₀ = 2.8 nM | 2.8x decrease | [7] |

| Cannabinoid Receptor 1 (CB₁) | Binding Affinity | Kᵢ = 111 nM | Kᵢ = 2170 nM | 19.5x decrease | [10] |

| DYRK1A Kinase | Inhibition | Not specified | Less active than 7-azaindole analog | - | [6] |

Table 2: Comparison of Biological Activity of Indole vs. This compound Analogs.

These data illustrate that while this compound can dramatically improve physicochemical properties like solubility, it may sometimes lead to a reduction in potency.[7][10] This trade-off is a critical consideration during the drug design and optimization process.

Experimental Protocols

Detailed experimental methodologies are crucial for accurately assessing the impact of bioisosteric replacement. Below are representative protocols for key assays cited in the comparison of indole and this compound derivatives.

Protocol: Cannabinoid Receptor 1 (CB₁) Binding Assay

This protocol is adapted from studies on CB₁ allosteric modulators.[10]

Objective: To determine the binding affinity (Kᵢ) of test compounds for the CB₁ receptor.

Materials:

-

Cell membranes from CHO cells stably expressing human CB₁ receptor.

-

[³H]CP55,940 (radioligand).

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.

-

Test compounds (indole and this compound analogs) dissolved in DMSO.

-

96-well plates, glass fiber filters, and a scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compounds in the binding buffer.

-

In a 96-well plate, add 50 µL of [³H]CP55,940 (final concentration ~0.7 nM), 50 µL of the test compound dilution, and 100 µL of the CB₁ membrane preparation (10-20 µg protein/well).

-

For non-specific binding determination, use a high concentration of a known CB₁ agonist (e.g., WIN55,212-2) instead of the test compound.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value for each compound by non-linear regression analysis.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Protocol: Aqueous Thermodynamic Solubility Assay

This protocol is a standard method for determining the thermodynamic solubility of a compound.[10]

Objective: To measure the equilibrium solubility of test compounds in an aqueous buffer.

Materials:

-

Test compounds (solid form).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

DMSO for stock solutions.

-

HPLC system with a UV detector.

-

Shaker incubator.

-

Centrifuge and appropriate filters (e.g., 0.45 µm).

Procedure:

-

Prepare a high-concentration stock solution of each test compound in DMSO (e.g., 10 mM).

-

Add an excess amount of the solid compound (or a small volume of the DMSO stock) to a known volume of PBS (e.g., 1 mL) in a glass vial to achieve a supersaturated solution.

-

Seal the vials and place them in a shaker incubator at room temperature (25°C) for 24 hours to reach equilibrium.

-

After incubation, centrifuge the samples to pellet the undissolved solid.

-

Carefully collect the supernatant and filter it to remove any remaining solid particles.

-

Prepare a standard curve by making serial dilutions of the DMSO stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Analyze the filtered supernatant and the standards by HPLC-UV.

-

Quantify the concentration of the compound in the supernatant by comparing its peak area to the standard curve. This concentration represents the thermodynamic solubility.

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate the logical workflow of bioisosteric replacement and a representative signaling pathway where this compound inhibitors are relevant.

Bioisosteric Replacement Workflow

References

- 1. fiveable.me [fiveable.me]

- 2. BIOISOSTERSM | PPTX [slideshare.net]

- 3. Bioisostere - Wikipedia [en.wikipedia.org]

- 4. Bioisosterism - Drug Design Org [drugdesign.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring this compound and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel indole and azaindole (pyrrolopyridine) cannabinoid (CB) receptor agonists: design, synthesis, structure-activity relationships, physicochemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

The Synthetic Journey of 6-Azaindole: A Technical Guide for Researchers

An In-depth Exploration of Classical and Modern Methodologies in the Synthesis of a Privileged Heterocycle

The 6-azaindole scaffold, a bioisostere of indole, is a cornerstone in medicinal chemistry and drug discovery, prized for its unique physicochemical properties and its presence in numerous biologically active compounds. The introduction of a nitrogen atom into the benzene ring of the indole nucleus significantly alters its electronic properties, presenting both challenges and opportunities for synthetic chemists. This technical guide provides a comprehensive overview of the historical evolution and current state-of-the-art methods for the synthesis of this compound, tailored for researchers, scientists, and drug development professionals.

A Historical Perspective: From Classical Reactions to Modern Innovations

The synthesis of azaindoles has historically paralleled the development of indole synthesis methodologies. However, the electron-deficient nature of the pyridine ring often necessitates modifications to classical approaches or the development of entirely new strategies.

Classical Approaches to the this compound Core

Traditional methods for indole synthesis have been adapted for the preparation of 6-azaindoles with varying degrees of success. These foundational reactions remain relevant for the synthesis of specific substitution patterns and as benchmarks for newer methods.

1. The Fischer Indole Synthesis: This venerable reaction, involving the acid-catalyzed cyclization of a pyridylhydrazone, has been applied to the synthesis of 6-azaindoles. The success of the Fischer synthesis of 6-azaindoles is often dependent on the electronic nature of the substituents on the pyridine ring, with electron-donating groups generally favoring the cyclization.[1][2]

Experimental Protocol: Fischer Synthesis of 4- and 6-Azaindoles [1]

A solution of the appropriate pyridylhydrazine hydrochloride (1.0 equiv) and a ketone or aldehyde (1.2 equiv) in a suitable solvent (e.g., ethanol, acetic acid, or polyphosphoric acid) is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., saturated aqueous sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired this compound.

2. The Bartoli Indole Synthesis: The Bartoli reaction provides a convergent route to substituted indoles from nitroarenes and vinyl Grignard reagents. This method has been successfully extended to the synthesis of 4- and 6-azaindoles from nitropyridines.[3][4][5] The reaction is particularly useful for accessing 7-substituted indoles and their aza-analogs.[6][7]

Experimental Protocol: Bartoli Synthesis of 6-Azaindoles [3]

To a solution of the substituted 3-nitropyridine (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -40 °C to -20 °C is added a solution of vinylmagnesium bromide (3.0-4.0 equiv) in THF dropwise. The reaction mixture is stirred at this temperature for a specified time (e.g., 1-8 hours). The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature and extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the this compound.

3. The Madelung Synthesis: This classical method involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base. While historically significant, its application to this compound synthesis is less common due to the harsh reaction conditions.[8]

4. The Reissert Synthesis: The Reissert synthesis offers a pathway to indoles through the reductive cyclization of o-nitrophenylpyruvic acid derivatives. This method has been adapted for the synthesis of this compound-2-carboxylic acids.[9][10][11]

5. The Leimgruber-Batcho Synthesis: This versatile two-step method, involving the formation of an enamine from an o-nitrotoluene derivative followed by reductive cyclization, has been effectively applied to the synthesis of various azaindoles, including 6-azaindoles.[12][13][14][15][16]

6. The Hemetsberger-Knittel Synthesis: This thermal decomposition of an α-azido-β-aryl-acrylate provides a route to indole-2-carboxylates and has been utilized for the preparation of substituted 5-, 6-, and 7-azaindoles.[3][17][18][19]

The Modern Era: Palladium-Catalyzed Cross-Coupling and C-H Activation

The advent of transition-metal catalysis has revolutionized the synthesis of heterocycles, and this compound synthesis has been no exception. Palladium-catalyzed cross-coupling reactions and, more recently, C-H activation strategies have provided highly efficient and modular routes to a wide array of substituted 6-azaindoles.

1. Sonogashira Coupling: The palladium- and copper-catalyzed coupling of terminal alkynes with aryl halides is a powerful tool for constructing the carbon-carbon bond necessary for the pyrrole ring formation. Subsequent cyclization of the resulting alkynylpyridine intermediate affords the this compound core.[20][21][22][23]

Experimental Protocol: Sonogashira Coupling for this compound Synthesis

A mixture of the appropriate halopyridine (e.g., 3-amino-4-bromopyridine) (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂ or Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine) in a suitable solvent (e.g., THF or DMF) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon). The reaction is monitored by TLC. After completion, the reaction mixture is cooled, filtered, and the solvent is evaporated. The residue is then subjected to a cyclization step, which may involve treatment with a base (e.g., potassium tert-butoxide) or a transition metal catalyst in a suitable solvent. The final product is purified by column chromatography.

2. Heck Reaction: The palladium-catalyzed reaction of an alkene with an aryl halide has been ingeniously applied to this compound synthesis, often in a cascade or tandem fashion involving an initial C-N bond formation followed by an intramolecular Heck cyclization.[2][24][25][26]

3. Suzuki Coupling: The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide, has been utilized in multi-step sequences to construct the this compound framework.[8][27][28]

4. Larock Indole Synthesis: This powerful palladium-catalyzed heteroannulation of an o-haloaniline with an alkyne has been extended to the synthesis of substituted azaindoles, providing a convergent route to complex derivatives.[9][29][27]

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of 6-azaindoles using various methods, allowing for a comparative analysis of their efficiencies.

Table 1: Fischer Indole Synthesis of 6-Azaindoles

| Starting Hydrazine | Carbonyl Compound | Acid Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 3-Hydrazinyl-2-methoxypyridine | Cyclohexanone | PPA | - | 100 | 2 | 75 | [3] |

| 3-Hydrazinyl-2-methoxypyridine | Propiophenone | PPA | - | 100 | 2 | 68 | [3] |

| 5-Bromo-3-hydrazinylpyridine | Acetone | H₂SO₄ | EtOH | Reflux | 12 | 33 | [1] |

Table 2: Bartoli Synthesis of 6-Azaindoles

| Nitropyridine | Vinyl Grignard Reagent | Equivalents of Grignard | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 3-Nitro-4-chloropyridine | Vinylmagnesium bromide | 3.0 | THF | -40 to -20 | 8 | 45 | [3] |

| 2-Methyl-3-nitropyridine | Vinylmagnesium bromide | 3.0 | THF | -40 to -20 | 8 | 35 | [3] |

| 3-Nitro-picoline | Vinylmagnesium bromide | 3.0 | THF | -78 to -20 | - | 52 | [4] |

Table 3: Palladium-Catalyzed Synthesis of 6-Azaindoles

| Reaction Type | Pyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Sonogashira | 3,4-Dibromopyridine | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | DMF | 80 | 80 | |

| Heck (Cascade) | 3-Amino-4-bromopyridine | α-Bromostyrene | Pd₂(dba)₃/XPhos | t-BuONa | t-BuOH | 100 | 75 | [24] |

| Larock | 3-Amino-4-iodopyridine | Diphenylacetylene | Pd(OAc)₂ | K₂CO₃ | DMF | 100 | 40 |

Visualizing the Synthesis of this compound

The following diagrams, generated using the DOT language, illustrate the core transformations in key synthetic pathways for this compound.

Caption: The Fischer Indole Synthesis pathway for this compound.

Caption: The Bartoli Synthesis pathway for this compound.

Caption: Modern Palladium-Catalyzed routes to this compound.

Conclusion